3-(1,3-oxazol-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1092297-60-3 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9) |
InChI Key |
XOVUGONFOXECQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Comprehensive Synthetic Methodologies for 3 1,3 Oxazol 2 Yl Propanoic Acid and Its Precursors
Classical Synthetic Approaches to Oxazole (B20620) Ring Systems
The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with several classical methods having been developed. These reactions provide the fundamental framework for synthesizing a wide variety of oxazole derivatives.
Erlenmeyer-Plochl Reaction and Derivatives
The Erlenmeyer-Plochl reaction, discovered by Friedrich Gustav Carl Emil Erlenmeyer, is a well-established method for synthesizing 2,5-disubstituted oxazol-5(4H)-ones, commonly known as azlactones. ijpsonline.comwikipedia.org The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). ijpsonline.comwikipedia.org The N-acylglycine is first cyclized to an oxazolone (B7731731) intermediate, which then undergoes condensation with the aldehyde. wikipedia.org
While this method is powerful for generating azlactones, its direct application to synthesize 3-(1,3-oxazol-2-yl)propanoic acid is not straightforward as it primarily yields substitution at the 4-position of the oxazolone ring. amazonaws.com However, the underlying chemistry of cyclodehydration is a key concept in oxazole synthesis. Modifications and alternative strategies are often required to achieve substitution at the desired C2 position. Various catalysts and conditions, including sonochemical reactions in ionic liquids, have been explored to improve yields and create more environmentally friendly protocols. researchgate.net
Fischer Oxazole Synthesis
The Fischer oxazole synthesis, first described by Emil Fischer in 1896, provides a route to 2,5-disubstituted oxazoles. ijpsonline.com This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride in dry ether. ijpsonline.com The cyanohydrin itself is typically derived from an aldehyde. The reaction is essentially a dehydration process that occurs under mild conditions. ijpsonline.com The mechanism is thought to involve the protonation of the cyanohydrin's nitrogen, followed by nucleophilic attack from the aldehyde's oxygen and subsequent cyclization and dehydration to form the aromatic oxazole ring.
For the synthesis of an oxazole with a C2-propanoic acid side chain, one would theoretically require a cyanohydrin derived from a simple aldehyde and an aldehyde precursor containing the propanoic acid moiety, such as succinic semialdehyde or a protected derivative.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a versatile and widely used method for preparing oxazoles. It involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone in the presence of a dehydrating agent. ijpsonline.comwikipedia.org The reaction was independently described by Sir Robert Robinson and Siegmund Gabriel in the early 20th century. wikipedia.org The necessary 2-acylamino-ketone starting material can be prepared through various methods, including the Dakin-West reaction. wikipedia.org
Mechanism of Robinson-Gabriel Synthesis
| Step | Description |
|---|---|
| 1. Protonation | The reaction is initiated by the protonation of one of the carbonyl oxygens of the 2-acylamino-ketone, typically by a strong acid like sulfuric acid or polyphosphoric acid. ijpsonline.comacs.org |
| 2. Cyclization | The amide oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered ring intermediate, a dihydrooxazolol. acs.org |
| 3. Dehydration | The intermediate undergoes dehydration, eliminating a molecule of water to form the stable, aromatic oxazole ring. wikipedia.orgacs.org |
A range of cyclodehydrating agents can be employed, including sulfuric acid, polyphosphoric acid, and phosphorus oxychloride. ijpsonline.compharmaguideline.com Modern variations have expanded the scope of this reaction, including solid-phase syntheses and one-pot procedures combining Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration. wikipedia.org This method is particularly relevant for the synthesis of 2-substituted oxazoles. For the target molecule, a 2-acylamino-ketone with the appropriate side chain, such as N-(1-carboxy-3-oxobutyl)acetamide, would be required.
Bredereck Reaction
The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com For instance, reacting an α-haloketone with formamide (B127407) can yield an oxazole. wikipedia.org This method is efficient for producing certain substitution patterns on the oxazole ring. To synthesize a 2-substituted oxazole like the target compound, one would need to start with an appropriate primary amide that contains the propanoic acid backbone.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.org This reaction is notable for its mild, basic conditions. ijpsonline.com The unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and a reactive isocyanide carbon, drives the reaction. organic-chemistry.org
The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484). Subsequent base-promoted elimination of the tosyl group leads to the formation of the 5-substituted oxazole. wikipedia.orgorganic-chemistry.org While this method classically yields 5-substituted oxazoles, variations and related reactions can be used to synthesize imidazoles from aldimines. wikipedia.orgnih.govyoutube.com Direct synthesis of a 2-substituted oxazole like this compound via the traditional Van Leusen route would require a non-standard starting material or a multi-step approach.
Modern and Advanced Synthetic Strategies
Modern synthetic chemistry has introduced a variety of advanced strategies that offer improvements in efficiency, selectivity, and environmental impact for the synthesis of oxazoles. These methods are often applicable to the synthesis of precursors for this compound.
A plausible and effective modern route to synthesize this compound is through the functionalization of a pre-formed oxazole ring. This strategy is exemplified by the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (B1677843), which shares the 2-propanoic acid oxazole structure. nih.gov
A key strategy involves the C-alkylation of a 2-(halomethyl)oxazole with a malonate ester, followed by hydrolysis and decarboxylation. nih.gov
Plausible Synthetic Pathway for this compound
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Synthesis of 2-(chloromethyl)oxazole (B60668) | Reaction of chloroacetamide with 1,3-dichloroacetone. | 2-(chloromethyl)oxazole |
| 2 | Malonic Ester Synthesis | Alkylation of diethyl malonate with 2-(chloromethyl)oxazole. | NaH, THF |
| 3 | Hydrolysis and Decarboxylation | Saponification of the diethyl ester followed by acidification and heating. | aq. NaOH, then HCl (reflux) |
This approach leverages the reactivity of the 2-(halomethyl) group. The initial oxazole, 2-(chloromethyl)oxazole, can be synthesized via established methods for oxazole formation. The subsequent malonic ester synthesis is a classic carbon-carbon bond-forming reaction. The final hydrolysis and decarboxylation step efficiently yields the desired carboxylic acid. More reactive 2-(bromomethyl)oxazoles can also be used to improve the yield of the alkylation step. nih.gov
Other modern approaches include the use of transition metal catalysts, such as palladium and copper, for cross-coupling reactions to build complex oxazole structures. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, have also been developed to improve efficiency and reduce waste. researchgate.netnih.gov For instance, 2-substituted oxazolines, which are precursors to oxazoles, can be conveniently prepared in one pot from carboxylic acids. nih.gov Furthermore, methods for the synthesis of 2-substituted benzoxazoles, which involve the cyclization of precursors like 2-aminophenols with various functionalized molecules, highlight the diverse strategies available for constructing the C2-substituted heterocyclic core. nih.gov
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. Several one-pot strategies are applicable to the synthesis of oxazoles.
The van Leusen oxazole synthesis is a prominent one-pot method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com This reaction proceeds via a [3+2] cycloaddition under basic conditions. nih.gov For the target molecule, a plausible precursor would be 3-formylpropanoic acid or its ester derivative, which would react with TosMIC to form the 5-substituted oxazole ring. However, the classic van Leusen synthesis typically yields 5-substituted oxazoles. ijpsonline.com To obtain the 2-substituted target, a variation of this approach or a different one-pot strategy would be necessary.
A more direct one-pot approach involves the reaction of carboxylic acids with isocyanoacetates. nih.gov A highly efficient method utilizes a triflylpyridinium reagent to activate the carboxylic acid in situ. This activated intermediate is then trapped by an isocyanide to form the oxazole ring. This method has a broad substrate scope and could be adapted for the gram-scale production of related compounds. nih.gov
Another relevant one-pot method is the synthesis of 2-oxazolines from carboxylic acids and 2-haloethylammonium salts using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent. nih.gov The resulting oxazoline can then be oxidized to the target oxazole.
| One-Pot Method | Precursors | Key Reagents | Notes | Reference(s) |
| van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Typically yields 5-substituted oxazoles. | nih.govijpsonline.com |
| Direct from Carboxylic Acid | Carboxylic Acid, Isocyanoacetate | Triflylpyridinium salt, Base | Broad scope, tolerant of functional groups. | nih.gov |
| Oxazoline Synthesis | Carboxylic Acid, 2-Haloethylammonium salt | DMT-MM, KOH | Forms an oxazoline intermediate requiring oxidation. | nih.gov |
Catalytic Approaches (e.g., Palladium-catalyzed arylation, Ni-catalysis)
Catalytic methods provide powerful and selective routes to substituted oxazoles. Transition metals like palladium, nickel, and copper are frequently employed to facilitate key bond-forming reactions.
Palladium-catalyzed reactions are versatile for C-C and C-N bond formation. For instance, the direct arylation of a 4-substituted oxazole with an aryl bromide can be achieved using a palladium/copper catalyst system. ijpsonline.comijpsonline.com A strategy for the target molecule could involve the synthesis of a 2-halo-1,3-oxazole, which would then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) with a suitable three-carbon synthon. A scalable, three-step synthesis of oxazolones from propargylic alcohols has been reported, which utilizes palladium(II) catalysis for a β-selective oxidative Heck coupling. nih.gov
Nickel-catalyzed Suzuki-Miyaura coupling has also been used effectively. In a one-pot synthesis of 2,4,5-trisubstituted oxazoles, a Ni catalyst facilitates the coupling of an in situ-formed oxazole with boronic acids, leading to excellent yields. ijpsonline.comijpsonline.com This demonstrates the potential for nickel catalysis in functionalizing the oxazole core.
Copper-catalyzed reactions are also common. The coupling of α-diazoketones with amides in the presence of copper(II) triflate [Cu(OTf)₂] yields 2,4-disubstituted oxazoles. ijpsonline.comorganic-chemistry.org Furthermore, copper-assisted cyclization of β,β-dibrominated secondary enamides can produce 5-bromo oxazoles, which are versatile intermediates for further functionalization. organic-chemistry.org
| Catalytic Method | Catalyst System | Reaction Type | Example Application | Reference(s) |
| Direct Arylation | Palladium/Copper | C-H Activation | Coupling of a 4-substituted oxazole with an aryl bromide. | ijpsonline.comijpsonline.com |
| Suzuki-Miyaura Coupling | Nickel Catalyst | Cross-Coupling | Coupling of an oxazole with a boronic acid. | ijpsonline.comijpsonline.com |
| Oxidative Heck Coupling | Palladium(II) | Cross-Coupling | Synthesis of oxazolones from propargylic alcohols and aryl boroxines. | nih.gov |
| Diazoketone Coupling | Copper(II) triflate | Cyclization | Reaction of α-diazoketones with amides. | ijpsonline.comorganic-chemistry.org |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.net
The synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, a close analog of the target molecule, has been successfully achieved in just 2-3 minutes with good yields using microwave heating of arylamidoximes and succinic anhydride. nih.govresearchgate.net This method also features a simplified, eco-friendly purification process. nih.gov This precedent strongly suggests that a similar microwave-assisted approach, perhaps reacting an appropriate amidoxime (B1450833) or related precursor with succinic anhydride or a derivative, could be a highly effective route to this compound.
The van Leusen synthesis of 5-substituted oxazoles from aldehydes and TosMIC can also be accelerated using microwave irradiation. nih.govijpsonline.com Similarly, the Erlenmeyer synthesis of azalactones (oxazolones) from hippuric acid and aldehydes is amenable to microwave assistance, using catalysts like MgO/Al₂O₃. ijpsonline.com These oxazolones are key intermediates that can be converted to various oxazole derivatives. thepharmajournal.com
| Reaction | Reactants | Microwave Conditions | Advantages | Reference(s) |
| Oxadiazole Propionic Acid Synthesis | Arylamidoxime, Succinic Anhydride | Focused Irradiation (2-3 min) | Rapid, high yield, simple purification. | nih.govresearchgate.net |
| van Leusen Oxazole Synthesis | Substituted Aldehyde, TosMIC | 350 W, 65°C (8 min) | High yield, rapid synthesis of oxazolines and oxazoles. | ijpsonline.com |
| Thiazolyl-Pyridazinedione Synthesis | Maleic Anhydride, Thiosemicarbazide | 500 W, 150°C (4-8 min) | One-pot, three-component, rapid synthesis. | mdpi.com |
| Oxadiazole Synthesis | Acid Hydrazide, N-protected Amino Acid | 100 W (10 min) | High yields, rapid reaction. | nih.gov |
Ultrasound and Molecular Sieve Assisted Methodologies
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This sonochemical approach often results in shorter reaction times, higher yields, and milder reaction conditions, making it a valuable green chemistry technique. ijpsonline.comijpsonline.com The synthesis of various heterocyclic compounds, including oxazoles and their precursors, has been successfully demonstrated using ultrasound. ijpsonline.comresearchgate.net For example, 2-phenyloxazoline can be synthesized with excellent yield via the ultrasonic irradiation of benzonitrile (B105546) and 2-aminoethanol. ijpsonline.com The synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide is also efficiently promoted by ultrasound, yielding products in 81-93% yields. semanticscholar.org Given these examples, an ultrasound-assisted cyclization to form the oxazole ring of this compound is a feasible and environmentally friendly strategy.
| Methodology | Principle | Application in Oxazole Synthesis | Advantages | Reference(s) |
| Ultrasound Assistance | Acoustic Cavitation | Promotes cyclization and condensation reactions. | Short reaction times, high yields, mild conditions. | ijpsonline.comijpsonline.comsemanticscholar.orgmdpi.com |
| Molecular Sieves | Water Adsorption | Used as a dehydrating agent in cyclodehydration reactions (e.g., Robinson-Gabriel). | Drives equilibrium, increases product yield. | nih.gov |
Electrochemical Synthesis
Electrochemical synthesis represents a green and sustainable alternative to traditional methods, often avoiding the need for harsh reagents, transition metal catalysts, and toxic oxidants. rsc.orgrsc.org Several electrochemical strategies for synthesizing the oxazole core have been developed.
One practical method involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgrsc.org This approach uses naturally abundant and inexpensive carboxylic acids as starting materials and proceeds under a green and sustainable catalytic system. rsc.org The reaction is initiated by the anodic oxidation of a phosphine (B1218219), which then facilitates the cycloaddition. This method shows good functional group tolerance and is applicable to the late-stage modification of drug molecules. rsc.org
Another electrochemical strategy allows for the construction of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724) at room temperature. acs.orgorganic-chemistry.org This method, which requires no external chemical oxidant, proceeds through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. organic-chemistry.org These electrochemical methods offer a powerful and environmentally benign pathway to the oxazole core of the target molecule.
| Electrochemical Method | Starting Materials | Key Features | Mechanism | Reference(s) |
| Deoxygenative Cycloaddition | Carboxylic Acids, Isocyanides | Transition-metal-free, avoids toxic oxidants. | Anodic generation of an acyloxyphosphonium ion intermediate. | rsc.orgrsc.org |
| From Ketones and Acetonitrile | Ketones, Acetonitrile | No external chemical oxidant, room temperature. | Ritter-type reaction followed by oxidative cyclization. | organic-chemistry.orgacs.orgorganic-chemistry.org |
Green Chemistry Principles in Synthesis
The synthesis of oxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. ijpsonline.comijpsonline.com Many of the modern techniques discussed previously align with these principles.
Alternative Energy Sources : Microwave irradiation and ultrasound are key green technologies that enhance reaction rates and yields, reducing the energy footprint of the synthesis. ijpsonline.comresearchgate.net
Catalysis : The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. The development of magnetically separable iron oxide nanoparticle (Fe₃O₄ MNP) catalysts for oxazole synthesis allows for easy recovery and reuse, minimizing waste. nih.gov
Atom Economy : One-pot and multicomponent reactions improve atom economy by incorporating most or all of the atoms from the starting materials into the final product, reducing byproduct formation. nih.gov
Safer Solvents and Reagents : Electrochemical methods often eliminate the need for toxic oxidants and hazardous reagents. rsc.org Research also focuses on using greener solvents, such as water or ionic liquids, in oxazole synthesis. nih.govijpsonline.com
These green approaches not only make the synthesis of compounds like this compound more environmentally friendly but also often lead to more efficient and cost-effective processes. ijpsonline.com
Synthesis of Key Intermediates and Analogs
The synthesis of the target molecule relies on the preparation of key intermediates that can be elaborated into the final structure. A common strategy involves forming the oxazole ring first, followed by the introduction or modification of the side chain at the C2 position.
A crucial intermediate is a 2-(halomethyl)-1,3-oxazole . These compounds are effective scaffolds for synthetic elaboration. nih.gov For example, a 2-(chloromethyl)oxazole can be prepared and subsequently reacted with the anion of diethyl malonate. The resulting diester can then be hydrolyzed and decarboxylated to yield the desired this compound. nih.gov
Another key intermediate is a 2-(cyanomethyl)oxazole , prepared by cyanide substitution on a 2-(halomethyl)oxazole. The nitrile group is a versatile handle that can be hydrolyzed to the corresponding carboxylic acid, directly yielding the target molecule. nih.gov
The synthesis of analogs provides insight into flexible synthetic strategies. For instance, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid , an analog with an imidazole (B134444) ring, was synthesized from 3-bromopropanoic acid and methimazole (B1676384). nih.govresearchgate.net This suggests a parallel route for the oxazole target, potentially starting from 2-mercapto-1,3-oxazole and reacting it with a 3-halopropanoic acid derivative.
| Intermediate/Analog | Synthetic Route | Purpose/Next Step | Reference(s) |
| 2-(Chloromethyl)oxazole | Ring-closure of a chloroacetyl ester of a suitable ketone (e.g., from benzoin). | C-alkylation with diethyl malonate anion. | nih.gov |
| 2-(Cyanomethyl)oxazole | Nucleophilic substitution (NaCN) on 2-(chloromethyl)oxazole. | Hydrolysis of the nitrile to a carboxylic acid. | nih.gov |
| 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid | Reaction of methimazole with 3-bromopropanoic acid. | Provides an analogous strategy for the oxazole target. | nih.govresearchgate.net |
| 2-Methyl-1,3-oxazole-4-carboxylic acid | Not specified, but available. | An example of a stable oxazole carboxylic acid. | chemsynthesis.com |
Preparation of Oxazole-2-yl-substituted Propanoic Acid Derivatives
The synthesis of oxazole-2-yl-substituted propanoic acid derivatives can be achieved through various methods, often involving the construction of the oxazole ring from acyclic precursors or the modification of existing oxazole structures.
One common strategy involves the reaction of carboxylic acids with isocyanoacetates. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. This process proceeds via an in situ generated acylpyridinium salt, which is then trapped by an isocyanide. nih.gov For example, the reaction of a carboxylic acid with methyl isocyanoacetate in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and DMAP-Tf in dichloromethane (B109758) (DCM) can yield the corresponding oxazole derivative in high yield. nih.gov
Another approach is the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. researchgate.net Variations of this method can be adapted for the synthesis of substituted thiazole (B1198619) and, by extension, oxazole derivatives. For instance, N-phenyl-N-thiocarbamoyl-β-alanine can be reacted with monochloroacetic acid in various solvents and bases to yield 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. researchgate.net
Furthermore, functionalized oxazoles can be prepared via the ring expansion of azirines. Alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates can be expanded to (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds using trifluoroacetic anhydride (TFAA). acs.orgacs.org These oxazole derivatives can then undergo further transformations. acs.orgacs.org
The hydroarylation of carbon-carbon double bonds in furan-containing propenoic acids is another synthetic route. For instance, 3-(furan-2-yl)propenoic acids can react with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) to produce 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com
A direct synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been achieved by reacting 3-bromopropanoic acid with methimazole, where substitution occurs preferentially on the sulfur atom. nih.gov
Table 1: Selected Synthetic Methods for Oxazole-2-yl-substituted Propanoic Acid Derivatives
| Starting Materials | Reagents | Product | Reference |
|---|---|---|---|
| Carboxylic acid, Isocyanoacetate | DMAP-Tf, DMAP, DCM | 4,5-Disubstituted oxazole | nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine, Monochloroacetic acid | Various bases (e.g., NaOAc, Na2CO3) and solvents (e.g., water, ethanol) | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | researchgate.net |
| Alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoate | Trifluoroacetic anhydride (TFAA) | (Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compound | acs.orgacs.org |
| 3-(Furan-2-yl)propenoic acid, Arene | Trifluoromethanesulfonic acid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acid | mdpi.com |
| 3-Bromopropanoic acid, Methimazole | - | 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | nih.gov |
Formation of Acyl Hydrazone Derivatives
Acyl hydrazones are a class of compounds known for their diverse biological activities. They are typically synthesized through the condensation of an acid hydrazide with an aldehyde or ketone. The synthesis of acyl hydrazone derivatives of this compound follows this general principle.
A key intermediate, the N-acylhydrazine (acid hydrazide), is first prepared from the corresponding oxazole-propanoic acid. researchgate.netnih.gov For instance, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin) can be converted to its methyl ester, which is then reacted with hydrazine (B178648) monohydrate in a suitable solvent like ethanol (B145695) under reflux to yield 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanehydrazide. researchgate.netktu.eduopenreadings.eu
The resulting acid hydrazide is then coupled with a variety of aromatic or heterocyclic aldehydes. researchgate.netktu.edu This condensation reaction can be carried out under conventional heating or using microwave irradiation, with the latter often providing better yields in shorter reaction times and under solvent-free conditions. researchgate.net A catalytic amount of glacial acetic acid is often used to facilitate the reaction. ktu.eduopenreadings.eu The structures of the synthesized acyl hydrazones are typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netresearchgate.net
Table 2: Synthesis of Acyl Hydrazone Derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic Acid
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide | Aromatic/Heterocyclic Aldehyde | Conventional heating or microwave irradiation, often with a catalytic amount of glacial acetic acid | N'-Substituted-3-(4,5-diphenyl-1,3-oxazol-2-yl)propanehydrazide | researchgate.net |
| Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate | Hydrazine monohydrate | 2-Propanol, reflux | 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | ktu.eduopenreadings.eu |
| 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | Aromatic or heterocyclic aldehyde | 2-Propanol, glacial acetic acid (catalytic) | N'-Benzylidene hydrazides | ktu.eduopenreadings.eu |
Synthesis of Organometallic Complexes (e.g., Organotin(IV) carboxylates)
Organotin(IV) carboxylates are a class of organometallic compounds that have garnered significant interest due to their structural diversity and wide range of applications. The synthesis of organotin(IV) carboxylates derived from this compound typically involves the reaction of the carboxylic acid with an organotin(IV) halide.
A general procedure for the synthesis of triorganotin(IV) complexes involves the reaction of the carboxylic acid with a triorganotin(IV) chloride (R₃SnCl) in a suitable solvent. sysrevpharm.org Due to the hydrolyzable nature of organotin halides, these reactions are often carried out in anhydrous organic solvents such as methanol (B129727), ethanol, benzene, or n-hexane. sysrevpharm.org
For example, novel triphenyltin(IV) compounds have been synthesized with oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid) and its derivatives. nih.gov The synthesis involves treating a suspension of the ligand (the propanoic acid derivative) in water with a solution of lithium hydroxide (B78521) to form a clear solution of the lithium carboxylate. A methanolic solution of triphenyltin(IV) chloride (Ph₃SnCl) is then added, leading to the formation of a white precipitate of the desired organotin(IV) carboxylate, which can be filtered, washed, and dried. nih.gov
Similarly, diorganotin(IV) complexes can be prepared by reacting the carboxylic acid with a diorganotin(IV) dichloride (R₂SnCl₂). nih.govfao.org The reaction of 4-piperidinecarboxylic acid with R₂SnCl₂ or R₃SnCl in methanol after treatment with potassium hydroxide exemplifies a common synthetic route for such complexes. nih.govfao.org The resulting organotin(IV) carboxylates are characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, to elucidate their structures. researchgate.net
Table 3: General Synthetic Scheme for Organotin(IV) Carboxylates
| Carboxylic Acid Ligand | Organotin(IV) Halide | Base (if applicable) | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 3-(4,5-Diphenyloxazol-2-yl)propanoic acid (Oxaprozin) | Triphenyltin(IV) chloride (Ph₃SnCl) | Lithium hydroxide (LiOH) | Water/Methanol | Triphenyltin(IV) carboxylate | nih.gov |
| Generic Carboxylic Acid (R'COOH) | Triorganotin(IV) chloride (R₃SnCl) | - | Anhydrous organic solvent (e.g., methanol, benzene) | Triorganotin(IV) carboxylate (R₃SnOCOR') | sysrevpharm.org |
| 4-Piperidinecarboxylic acid | Diorganotin(IV) dichloride (R₂SnCl₂) | Potassium hydroxide (KOH) | Methanol | Diorganotin(IV) carboxylate | nih.govfao.org |
Chemical Reactivity and Derivatization Studies
Reactions of the Carboxylic Acid Moiety
The propanoic acid side chain is a key site for modifications, allowing for the formation of esters, amides, and other derivatives through standard organic reactions.
The carboxylic acid group of 3-(1,3-oxazol-2-yl)propanoic acid can be readily converted to its corresponding esters through various esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com
Studies on similar propanoic acid derivatives have demonstrated successful esterification. For instance, 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid has been esterified with methanol (B129727) using a catalytic amount of sulfuric acid at reflux. ktu.edu Similarly, the esterification of 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid is achieved with methanol and sulfuric acid. nih.gov The reactivity of the alcohol typically follows the order of primary > secondary. ceon.rsresearchgate.net
Table 1: Representative Conditions for Esterification
| Carboxylic Acid Substrate | Alcohol | Catalyst | Conditions | Reference |
| Propanoic Acid | 1-Propanol | H₂SO₄ | 65°C, 210 min | ceon.rs |
| 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid | Methanol | H₂SO₄ | Reflux, 2 hours | ktu.edu |
| 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid | Methanol | H₂SO₄ | Reflux, 4-5 hours | nih.gov |
| General Carboxylic Acid | Alcohol | Acid (H₂SO₄, TsOH) | Equilibrium conditions | masterorganicchemistry.com |
The carboxylic acid can be converted into amides through direct condensation with amines. This transformation can be mediated by catalysts such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄). nih.gov The reaction typically involves heating the carboxylic acid and the amine with the catalyst. nih.gov Another approach involves the initial conversion of the carboxylic acid to an ammonium (B1175870) salt with ammonium carbonate, which upon heating, dehydrates to form the primary amide. libretexts.org
Furthermore, the ester derivative of this compound can serve as a precursor for hydrazide formation. The reaction of the methyl ester with hydrazine (B178648) monohydrate or hydrazine hydrate (B1144303), typically in an alcohol solvent like 2-propanol or methanol, yields the corresponding hydrazide. ktu.edunih.gov
Table 2: Conditions for Amide and Hydrazide Formation
| Starting Material | Reagent(s) | Product Type | Conditions | Reference |
| Carboxylic Acid | Amine, TiCl₄ | Amide | Pyridine (B92270), 85°C | nih.gov |
| Carboxylic Acid | Amine, ZrCl₄ | Amide | THF, 70-100°C | nih.gov |
| Methyl Ester | Hydrazine Monohydrate | Hydrazide | 2-Propanol | ktu.edu |
| Ester | Hydrazine Hydrate | Hydrazide | Methanol, Reflux | nih.gov |
The activated derivatives of the carboxylic acid, such as hydrazides, are valuable intermediates for further condensation reactions. For example, the hydrazide can react with aromatic or heterocyclic aldehydes in the presence of a catalytic amount of glacial acetic acid to form N'-benzylidene hydrazides. ktu.edu This reaction is a classic example of condensation where a molecule of water is eliminated.
Reactivity of the Oxazole (B20620) Ring System
The oxazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the nitrogen and oxygen atoms. It is generally an electron-deficient ring system.
The C-H bonds of the oxazole ring are susceptible to direct arylation through palladium-catalyzed cross-coupling reactions. Research has shown that highly regioselective arylation can be achieved at either the C-2 or C-5 position by carefully selecting the reaction conditions. acs.orgacs.orgnih.gov
C-5 Arylation: Arylation at the C-5 position is generally favored when using polar solvents such as DMF, in combination with specific phosphine (B1218219) ligands. acs.orgacs.org Phosphine-free catalyst systems, such as Pd(OAc)₂ with KOAc as the base, have also been shown to selectively promote C-5 arylation, which is consistent with a concerted metalation-deprotonation mechanism. researchgate.net
C-2 Arylation: Conversely, arylation at the C-2 position is preferred in nonpolar solvents like toluene (B28343) and with different phosphine ligands, such as RuPhos or t-Bu₃P. acs.orgacs.org A simple base-mediated deprotonation of the more acidic C-2 proton is the likely mechanism when using systems like Pd(acac)₂ with Cs₂CO₃. researchgate.net These methods allow for the introduction of a wide range of aryl and heteroaryl groups using aryl bromides, chlorides, and triflates as coupling partners. acs.orgacs.orgnih.gov
Table 3: Regioselective Direct Arylation of the Oxazole Ring
| Target Position | Catalyst/Ligand | Base | Solvent | Key Findings | Reference(s) |
| C-5 | Pd / Phosphines 5 or 6 | - | Polar (e.g., DMF) | High selectivity for C-5 arylation. | acs.orgacs.org |
| C-5 | Pd(OAc)₂ (phosphine-free) | KOAc | - | Regioselective C-5 arylation observed. | researchgate.net |
| C-2 | Pd / RuPhos (3) or t-Bu₃P | - | Nonpolar (e.g., Toluene) | High selectivity (>100:1) for C-2 arylation. | acs.orgacs.org |
| C-2 | Pd(acac)₂ (phosphine-free) | Cs₂CO₃ | - | Arylation occurs preferentially at the C-2 position. | researchgate.net |
The general reactivity of the oxazole ring towards electrophiles and nucleophiles is well-documented.
Electrophilic Substitution: Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.comnumberanalytics.com When it does occur, it preferentially takes place at the C-5 position, followed by C-4. wikipedia.orgtandfonline.com The presence of electron-donating groups on the ring can activate it towards electrophilic attack. numberanalytics.comwikipedia.org
Nucleophilic Substitution: Nucleophilic substitution reactions are generally uncommon on the oxazole ring itself unless a good leaving group is present at the C-2 position. pharmaguideline.comwikipedia.orgcutm.ac.in The C-2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com However, in many cases, nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.com Deprotonation at the C-2 position is facile, and the resulting lithiated species can react with electrophiles. wikipedia.org
Table 4: General Reactivity of the Oxazole Ring
| Reaction Type | Position(s) of Reactivity | General Findings | Reference(s) |
| Electrophilic Substitution | C-5 > C-4 | Difficult on the unsubstituted ring; requires activating groups. | pharmaguideline.comnumberanalytics.comwikipedia.orgtandfonline.com |
| Nucleophilic Substitution | C-2 | Requires a good leaving group; ring cleavage is a competing reaction. | pharmaguideline.comwikipedia.orgtandfonline.comcutm.ac.in |
| Deprotonation/Metallation | C-2 | The most acidic proton is at C-2, allowing for metallation. | pharmaguideline.comwikipedia.org |
Derivatization for Scaffold Elaboration and Functionalization
The chemical structure of this compound offers multiple avenues for derivatization, primarily centered around the reactive carboxylic acid group. This functional handle is readily modified to generate a diverse array of derivatives, enabling the exploration of this scaffold in various scientific domains. The oxazole ring itself can also be a site for modification, although reactions involving the carboxylic acid are more common for scaffold elaboration.
The derivatization of this compound is a key strategy for modulating its physicochemical properties and for constructing more complex molecules. The primary routes for its functionalization involve standard transformations of the carboxylic acid moiety into esters and amides. These reactions are fundamental in organic synthesis and allow for the introduction of a wide range of substituents, thereby enabling the systematic exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties.
Amide Bond Formation
The conversion of the carboxylic acid group of this compound to an amide is a common and versatile derivatization strategy. This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. A variety of modern peptide coupling reagents can be employed to facilitate this reaction, ensuring high yields and minimizing side reactions. The resulting amides can feature a wide range of substituents, depending on the choice of the amine, which can significantly alter the biological activity and physical properties of the parent molecule.
General approaches to amide bond formation often involve the in situ activation of the carboxylic acid. acs.org For instance, the use of coupling agents like carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) is a standard practice. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with an amine.
Table 1: Representative Amide Formation Reactions
| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product |
| This compound | Aniline | EDC, HOBt, DMF | N-phenyl-3-(1,3-oxazol-2-yl)propanamide |
| This compound | Benzylamine | DCC, DCM | N-benzyl-3-(1,3-oxazol-2-yl)propanamide |
| This compound | Morpholine | HATU, DIPEA, DMF | (Morpholino)(3-(1,3-oxazol-2-yl)propan-1-one) |
Note: The reactions presented in this table are illustrative examples of common chemical transformations and are based on general principles of organic synthesis rather than specific reported syntheses of these exact compounds.
Esterification
Esterification of the carboxylic acid group represents another fundamental derivatization pathway for this compound. The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. chemguide.co.ukceon.rs The choice of alcohol determines the nature of the ester group, allowing for the introduction of various alkyl or aryl moieties.
The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting more readily than secondary or tertiary alcohols. ceon.rs To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. researchgate.net Milder methods for esterification are also available, such as reaction with alkyl halides in the presence of a base, or the use of specific esterification agents.
Table 2: Representative Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Methanol | H₂SO₄ (catalytic), heat | Methyl 3-(1,3-oxazol-2-yl)propanoate |
| This compound | Ethanol (B145695) | HCl (gas), heat | Ethyl 3-(1,3-oxazol-2-yl)propanoate |
| This compound | Isopropanol | H₂SO₄ (catalytic), heat | Isopropyl 3-(1,3-oxazol-2-yl)propanoate |
Note: The reactions presented in this table are illustrative examples of common chemical transformations and are based on general principles of organic synthesis rather than specific reported syntheses of these exact compounds.
Other Derivatizations
Beyond amide and ester formation, the carboxylic acid group can undergo other transformations. For instance, reduction of the carboxylic acid would yield the corresponding alcohol, 3-(1,3-oxazol-2-yl)propan-1-ol. This alcohol could then serve as a precursor for further functionalization, such as conversion to halides or ethers.
While the primary focus is often on the carboxylic acid, the oxazole ring itself can be a target for derivatization, although this typically requires more specific and sometimes harsher reaction conditions. Electrophilic substitution on the oxazole ring is possible, but the regioselectivity would be influenced by the directing effects of the substituents.
The derivatization of this compound is a powerful tool for the synthesis of new chemical entities. The ability to readily modify the carboxylic acid group allows for the creation of libraries of related compounds for screening in various applications, from drug discovery to materials science.
Applications in Advanced Chemical Research
Building Block for Complex Molecular Architectures
The unique combination of a reactive carboxylic acid and a stable heterocyclic ring system makes 3-(1,3-oxazol-2-yl)propanoic acid and its derivatives attractive starting materials for the synthesis of more elaborate molecular structures.
Role in Total Synthesis of Structurally Diverse Molecules
While direct application of this compound as a key building block in the total synthesis of complex natural products is not extensively documented in readily available literature, the oxazole (B20620) motif itself is a crucial component of many biologically active natural products. rsc.org The synthesis of these complex molecules often involves the construction of the oxazole ring at a key step, and derivatives of this compound represent pre-functionalized units that could potentially streamline these synthetic routes. The presence of both a nucleophilic and an electrophilic center (after activation of the carboxylic acid) allows for a variety of coupling strategies to incorporate the oxazole core into a larger molecular framework.
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The true utility of this compound as a building block is more evident in its role as a precursor for a variety of other heterocyclic systems. The carboxylic acid function can be readily converted into other functional groups, such as esters, amides, and acid hydrazides, which then serve as reactive intermediates for cyclization reactions.
For instance, the methyl ester of a related compound, methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate, can be transformed into the corresponding hydrazide. ktu.edu This hydrazide is a key intermediate that can be further reacted with various aldehydes and ketones to form N'-benzylidene hydrazides, a class of compounds with its own set of biological activities. ktu.edu
Furthermore, the acid hydrazide derived from this compound can be a precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. The reaction of an acid hydrazide with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole intermediate, which upon treatment with hydrazine (B178648) hydrate (B1144303), can cyclize to form a triazole ring. chemistryjournal.net This transformation highlights the utility of the propanoic acid side chain in facilitating the construction of new heterocyclic rings.
A summary of heterocyclic scaffolds derived from oxazole-propanoic acid precursors is presented below:
| Starting Material Precursor | Reagents and Conditions | Resulting Heterocyclic Scaffold | Reference |
| Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate | 1. Hydrazine monohydrate, i-PrOH, Δ 2. Aromatic/heterocyclic aldehyde, glacial AcOH, i-PrOH | N'-benzylidene hydrazides | ktu.edu |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | 1. CS2, KOH 2. Hydrazine hydrate | 1,2,4-Triazole | chemistryjournal.net |
| 3-Chloro-2-chlorocarbonylbenzo[b]thiophene (precursor to a related acid hydrazide) | 1. Hydrazine hydrate 2. Phenyl isothiocyanate 3. NaOH | 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
Research in Biomolecular Probes and Mechanistic Studies (In Vitro Focus)
The structural motif of this compound is found within larger molecules that are investigated for their interactions with biological targets. These studies, focused on in vitro systems, provide valuable insights into enzyme inhibition, ligand-receptor binding, and structure-activity relationships.
Investigation of Enzyme Inhibition Mechanisms in Vitro
Derivatives of this compound have been explored as inhibitors of various enzymes in vitro. For example, certain 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have shown potent inhibition of carbonic anhydrase isoforms, particularly hCA II, which is a target for anti-glaucoma drugs. In these inhibitors, the oxazole ring acts as a central scaffold connecting the sulfonamide group, which interacts with the zinc ion in the enzyme's active site, to other parts of the molecule that can be modified to improve properties like hydrophilicity. nih.gov
Another area of investigation is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. While not directly involving this compound itself, research in this area utilizes scaffolds that incorporate a zinc-chelating moiety attached to a core structure to inhibit these zinc-dependent enzymes. This highlights a potential area of research where the oxazole-propanoic acid scaffold could be functionalized with appropriate zinc-binding groups to explore MBL inhibition.
Ligand-Receptor Binding Studies and Molecular Interactions in Vitro
The development of ligands for specific receptors is a crucial aspect of drug discovery. While direct studies on this compound are limited, related structures have been investigated for their receptor binding properties. For instance, (R)-2-amino-3-triazolpropanoic acid derivatives, which can be considered bioisosteres of certain amino acid-derived oxazoles, have been identified as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. These studies utilize techniques like two-electrode voltage-clamp electrophysiology on recombinant NMDA receptors to determine the potency and efficacy of these ligands. Such research provides a basis for designing oxazole-based compounds that could target specific receptor subtypes.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of propanoic acid containing heterocyclic rings, SAR studies have revealed key insights. In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which are structurally related to the target compound, the presence of an oxime moiety was found to significantly enhance antiproliferative activity against cancer cell lines in vitro. ktu.edu This suggests that modifications at specific positions on the scaffold can lead to dramatic changes in biological effect.
Similarly, in the case of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, it was found that the (S)-configuration with specific hydrophobic substituents on the phenoxyl side chain resulted in excellent antibacterial activity. This highlights the importance of stereochemistry and the nature of substituents in determining the potency of these compounds.
A summary of key SAR findings for related compounds is provided below:
| Compound Series | Key SAR Finding | Biological Activity | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Presence of an oxime moiety significantly enhances activity. | Antiproliferative (in vitro) | ktu.edu |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | (S)-configuration with hydrophobic para-substituents on the phenoxyl side chain leads to the best activity. | Antibacterial (in vitro) |
Role in Materials Science and Catalysis Research
Incorporation into Polymeric Structures and Advanced Materials
The bifunctional nature of this compound makes it a viable candidate for use as a monomer or a functionalizing agent in the synthesis of polymeric materials. The carboxylic acid group can readily participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the oxazole ring into the polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, modified solubility, and the introduction of metal-coordinating sites.
While direct studies on the polymerization of this compound are not extensively documented, research on related oxazole-containing molecules provides a strong basis for its potential in this area. For instance, polymer-supported 1,3-oxazolium-5-olates have been successfully utilized in the synthesis of 1,2,4-triazoles, demonstrating that oxazole moieties can be effectively integrated into polymeric supports. nih.gov This suggests that this compound could be similarly attached to a polymer resin, creating a functionalized material with accessible oxazole units for further chemical transformations or for applications in areas like solid-phase synthesis or catalysis.
Furthermore, the synthesis of polymers like poly(2-ethyl-2-oxazoline) through cationic ring-opening polymerization of oxazoline (B21484) monomers highlights the general utility of the oxazole family in polymer chemistry. frontiersin.org Although structurally different from the aromatic oxazole in this compound, the successful polymerization of related heterocycles underscores the potential for developing novel polymers from oxazole-based building blocks. The resulting polymers could find applications in biomedical fields as drug delivery systems or as advanced materials with tailored electronic or optical properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage | Potential Polymer Properties |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Ester | Modified thermal properties, potential for metal coordination |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide | Enhanced hydrogen bonding, specific solubility profiles |
Applications as Ligands in Catalytic Systems
The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. This, combined with the coordinating ability of the carboxylate group, allows the molecule to act as a bidentate or potentially a bridging ligand in the formation of metal complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.
Research on a closely related compound, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, commercially known as Oxaprozin (B1677843), has demonstrated the formation of stable complexes with several transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, the carboxylate group was found to coordinate to the metal center in a chelating or bridging fashion. researchgate.net This confirms the capability of the propanoic acid and oxazole moieties to participate in metal coordination.
While the primary focus of the study on Oxaprozin complexes was their antiproliferative activity, the structural insights gained are directly relevant to their potential catalytic applications. researchgate.net The formation of well-defined coordination spheres around the metal ions is a prerequisite for catalytic activity. The specific geometry and electronic environment of the metal center, influenced by the oxazole-containing ligand, would dictate the types of reactions that could be catalyzed. For instance, such complexes could potentially be explored as catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions.
Studies on other imidazole (B134444) and its derivatives have shown that the catalytic activity of their metal complexes can be influenced by factors such as the carbon chain length of the carboxylate ligand. mdpi.com For example, in a study of M(II) formate, acetate (B1210297), and propionate (B1217596) complexes with imidazole, an increase in the carbon chain length was associated with an increase in the conversion degree for Ni(II), Cu(II), and Zn(II) catalyzed styrene (B11656) oxidation. mdpi.com This suggests that the propanoate chain in this compound could play a role in tuning the catalytic performance of its metal complexes.
Table 2: Investigated Metal Complexes of a Related Oxazolepropanoic Acid Derivative (Oxaprozin) researchgate.net
| Metal Ion | Proposed Geometry | Coordination Mode of Carboxylate |
| Mn(II) | (pseudo)octahedral | Chelating |
| Co(II) | (pseudo)octahedral | Chelating |
| Ni(II) | (pseudo)octahedral | Chelating |
| Cu(II) | Binuclear | Bridging bidentate |
| Zn(II) | (pseudo)octahedral | Chelating |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 3-(1,3-oxazol-2-yl)propanoic acid.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the oxazole (B20620) ring and the propanoic acid chain. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the carboxylic acid group. ipb.ptdocbrown.info
Oxazole Protons: The oxazole ring has two protons, typically designated as H-4 and H-5. Their chemical shifts are expected in the aromatic region of the spectrum. ipb.pt
Propanoic Acid Protons: The propanoic acid moiety gives rise to two methylene (B1212753) (-CH₂-) groups and a carboxylic acid proton (-COOH). The methylene protons adjacent to the oxazole ring and the carbonyl group will appear as distinct triplets due to spin-spin coupling with each other. docbrown.info The carboxylic acid proton is typically a broad singlet at a downfield chemical shift. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, five distinct carbon signals are anticipated for the propanoic acid chain and the oxazole ring.
Oxazole Carbons: The oxazole ring contains three carbon atoms (C-2, C-4, and C-5). The C-2 carbon, being attached to two heteroatoms (N and O), is expected to be the most downfield. ipb.ptdocbrown.info
Propanoic Acid Carbons: The propanoic acid chain has three carbons: the carbonyl carbon (-COOH), and two methylene carbons (-CH₂-). The carbonyl carbon will appear significantly downfield. docbrown.info
A representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data from similar structures. ipb.ptdocbrown.infodocbrown.info
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 (oxazole) | ~7.0-7.5 | ~120-125 |
| H-5 (oxazole) | ~7.5-8.0 | ~135-140 |
| -CH₂- (adjacent to oxazole) | ~3.0-3.5 (triplet) | ~25-30 |
| -CH₂- (adjacent to COOH) | ~2.7-3.2 (triplet) | ~30-35 |
| -COOH | ~10-12 (broad singlet) | ~170-175 |
| C-2 (oxazole) | - | ~155-165 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated carbons in the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the propanoic acid chain, confirming their connectivity.
For organometallic derivatives of this compound, such as those containing tin, ¹¹⁹Sn NMR spectroscopy is a crucial characterization tool. The chemical shift of the ¹¹⁹Sn nucleus provides information about the coordination number and geometry of the tin atom. For instance, organotin carboxylates can exist in various coordination environments, which can be distinguished by their ¹¹⁹Sn NMR chemical shifts. researchgate.netnih.govresearchgate.net The coupling constants between tin and other nuclei, like ¹³C or ¹H, can also provide valuable structural information. nih.gov
| Coordination Number of Tin | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |
| 4 | +200 to -60 |
| 5 | -90 to -190 |
| 6 | -210 to -400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. clockss.orgdocbrown.info Common fragmentation pathways for related oxazole and carboxylic acid compounds include:
Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway.
Cleavage of the Propanoic Acid Chain: Fragmentation can occur at various points along the propanoic acid side chain.
Ring Opening of the Oxazole: The oxazole ring can undergo cleavage, leading to characteristic fragment ions. clockss.orgsci-hub.st
A table of expected major fragments in the mass spectrum of this compound is presented below.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₆H₇NO₃⁺ | 141 |
| [M - COOH]⁺ | C₅H₆NO⁺ | 96 |
| [M - C₂H₄COOH]⁺ | C₃H₂NO⁺ | 68 |
| [C₃H₃NO]⁺ | Oxazole ring fragment | 69 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid and the oxazole ring. docbrown.info
Carboxylic Acid Group: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. docbrown.info A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.info
Oxazole Ring: The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the region of 1500-1650 cm⁻¹. The C-O-C stretching vibration of the ring typically absorbs in the 1000-1300 cm⁻¹ range. nist.gov
A summary of the expected IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |
| Alkane | C-H stretch | 2850-2960 |
| Oxazole Ring | C=N, C=C stretch | 1500-1650 |
| Oxazole Ring | C-O-C stretch | 1000-1300 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the analysis and purification of polar organic compounds. nih.govnih.govwaters.com Due to the polar nature of the carboxylic acid and the oxazole ring, a polar-modified C18 column or the use of ion-pairing agents in the mobile phase may be necessary for good retention and separation. nih.govwaters.comfishersci.com
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. lmaleidykla.ltscholaris.caoup.comlmaleidykla.lt Derivatization to form more volatile esters (e.g., methyl or ethyl esters) is a common strategy to improve chromatographic performance. lmaleidykla.ltlmaleidykla.ltnih.gov
The choice of chromatographic method and conditions would depend on the specific requirements of the analysis, such as the scale of purification or the desired level of sensitivity for purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the quantitative analysis of reaction mixtures. In the context of related oxazole and thiazole (B1198619) derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
For a compound like this compound, a typical RP-HPLC method would involve a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate, which are volatile and compatible with mass spectrometry detection) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from any starting materials, by-products, or degradation products.
Detection is commonly achieved using a UV detector, as the oxazole ring and the carboxylic acid functional group exhibit UV absorbance. The retention time (tR) of the compound is a characteristic feature under specific chromatographic conditions and is a primary indicator of its identity when compared to a reference standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. While specific HPLC data for this compound is not extensively published, a representative data table based on the analysis of similar compounds is presented below.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 8.5 - 9.5 min |
| Purity (by area %) | >95% |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the product. In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals.
The stationary phase is usually silica (B1680970) gel, a polar adsorbent, and the mobile phase, or eluent, is a mixture of organic solvents. The choice of eluent is critical for achieving good separation between the spots corresponding to the reactants and the product. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used.
The separated spots are visualized under UV light, as the oxazole ring is UV-active. The progress of the reaction is determined by the disappearance of the starting material spots and the appearance and intensification of the product spot. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system. A hypothetical TLC monitoring of a synthesis is detailed in the table below. nih.gov
Table 2: Example of TLC for Reaction Monitoring
| Compound | Rf Value (Hexane:Ethyl Acetate 1:1) | Observation |
| Starting Material A | 0.75 | Spot diminishes over time |
| Starting Material B | 0.20 | Spot diminishes over time |
| This compound | 0.45 | Spot appears and intensifies |
X-ray Crystallography for Solid-State Structural Determination
For this compound, it is anticipated that the oxazole ring would be essentially planar. The propanoic acid side chain would likely adopt a conformation that minimizes steric hindrance. In the crystalline state, it is highly probable that intermolecular hydrogen bonding would occur between the carboxylic acid groups of adjacent molecules, potentially forming dimeric structures. These hydrogen bonds are a dominant feature in the crystal packing of many carboxylic acids. The expected crystal system and cell parameters would be determined through single-crystal X-ray diffraction analysis.
Table 3: Predicted Crystallographic Data based on Analogous Structures
| Parameter | Expected Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Key Structural Features | Planar oxazole ring |
| Intermolecular O-H···O hydrogen bonding | |
| Formation of centrosymmetric dimers |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C6H7NO3, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
The experimental values obtained from an elemental analyzer are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the sample.
Table 4: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical (%) | Found (%) (Hypothetical) |
| Carbon (C) | C6H7NO3 | 51.06 | 51.10 |
| Hydrogen (H) | C6H7NO3 | 5.00 | 5.03 |
| Nitrogen (N) | C6H7NO3 | 9.92 | 9.89 |
| Oxygen (O) | C6H7NO3 | 34.01 | 33.98 |
| Molecular Weight | 141.12 g/mol |
Computational and Theoretical Chemistry Studies
Molecular Docking and Binding Affinity Predictions for In Vitro Systems
Publicly available research detailing molecular docking and binding affinity predictions specifically for 3-(1,3-oxazol-2-yl)propanoic acid is limited. However, extensive docking studies have been performed on its diphenyl derivative, Oxaprozin (B1677843), and its further modifications, to elucidate their anti-inflammatory and anticancer activities.
These studies often target enzymes such as cyclooxygenase (COX), which is a key target for NSAIDs. bg.ac.rs For instance, in a study on novel 4-thiazolidinone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin), molecular docking was employed to understand the binding interactions with the target protein. The research indicated that the addition of substituted phenyl rings to the core structure resulted in compounds with good binding energies. researchgate.net
The docking of these Oxaprozin derivatives revealed key interactions within the binding site of the target protein, which were in good correlation with the observed in vitro cytotoxic and in vivo anti-inflammatory activities. researchgate.net Such studies underscore the utility of molecular docking in predicting the therapeutic potential of compounds structurally related to this compound.
| Compound Derivative | Target Protein | Observed In Vitro/In Vivo Activity | Molecular Docking Correlation |
|---|---|---|---|
| 4-Thiazolidinone derivatives of Oxaprozin | PDB ID: 2ZCS | Anticancer, Analgesic, Anti-inflammatory | Good binding energy with substituted phenyl rings |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Specific Density Functional Theory (DFT) calculations detailing the electronic structure and reactivity of this compound are not readily found in the scientific literature. However, DFT has been applied to its more complex analog, 3-(4,5-diphenyl-2-2 oxazole (B20620) propionic acid) or Oxaprozin, to investigate its molecular structure, as well as its linear and nonlinear optical properties.
In such studies, DFT calculations, often using basis sets like 6-31G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. For Oxaprozin, these calculations have been used to determine parameters such as the first-order hyperpolarizability, which is relevant for nonlinear optical applications. Furthermore, theoretical vibrational frequencies calculated by DFT have been compared with experimental FT-IR and FT-Raman spectra to validate the computational model and understand the vibrational modes of the molecule.
| Computational Method | Basis Set | Calculated Properties |
|---|---|---|
| Hartree-Fock (HF) and Density Functional Theory (DFT) | 6-31G(d,p) | Molecular structure, linear and nonlinear optical properties, electronic properties, first-order hyperpolarizability, vibrational frequencies |
Conformational Analysis and Molecular Dynamics Simulations
There is a notable absence of published conformational analysis and molecular dynamics (MD) simulation studies specifically focused on this compound in the available scientific literature. Such studies are crucial for understanding the flexibility of a molecule, its accessible conformations in different environments (e.g., in solution), and how it interacts with biological macromolecules over time. While MD simulations are a powerful tool in computational chemistry, their application to this specific compound has not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro mechanistic studies)
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their structural properties. At present, there are no specific QSAR models reported in the literature that are focused on the in vitro mechanistic studies of this compound. The development of a robust QSAR model requires a dataset of structurally related compounds with well-defined biological activities, which is currently not available for this specific molecule.
Future Directions and Research Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Robinson-Gabriel and Fischer syntheses. researchgate.net However, the increasing demand for environmentally friendly and efficient chemical processes has spurred the development of novel synthetic strategies. Recent advancements include transition-metal-free syntheses, which are advantageous due to the reduced toxicity and cost associated with heavy metals. researchgate.net Eco-friendly, atom-economical methods are also gaining traction, focusing on maximizing the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net
Future research in this area should focus on:
Green Chemistry Approaches: The use of water as a solvent and the development of catalyst-free or biodegradable catalyst systems are promising avenues. For instance, iodine-catalyzed, water-mediated, aerobic oxidative C(sp³)-H functionalization of primary amines has been developed as a 'green' method for synthesizing polysubstituted oxazoles. researchgate.net
Flow Chemistry and High-Throughput Screening: Implementing continuous flow technologies can offer better control over reaction parameters, leading to higher yields and purity. researchgate.net High-throughput screening of reaction conditions, utilizing automated synthesizers, can accelerate the discovery of optimal synthetic pathways for new 2-substituted-2-oxazolines. nih.gov
One-Pot Syntheses: Designing multi-component reactions where several steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage. nih.gov
A comparative table of classical and modern synthetic approaches is presented below:
| Synthetic Method | Description | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | Cyclization and dehydration of α-acylamino ketones. pharmaguideline.com | Well-established, good for 2,5-diaryloxazoles. pharmaguideline.com | Often requires harsh conditions. pharmaguideline.com |
| Fischer Oxazole Synthesis | Reaction of cyanohydrins and aldehydes. researchgate.net | Utilizes readily available starting materials. researchgate.net | Can have limited scope. |
| Metal-Free Synthesis | Utilizes reagents like Brønsted acids or bases to catalyze cyclization. researchgate.netacs.org | Avoids toxic and expensive transition metals. researchgate.net | May require specific substrates. |
| Green Synthetic Approaches | Employs environmentally benign solvents like water and mild reaction conditions. researchgate.netnih.gov | Sustainable and reduces environmental impact. researchgate.netnih.gov | May have lower yields or require longer reaction times. |
Exploration of Undiscovered Chemical Transformations and Selectivity
The oxazole ring of 3-(1,3-oxazol-2-yl)propanoic acid offers multiple sites for chemical modification. The reactivity of the oxazole ring is influenced by the substituents present. pharmaguideline.com While electrophilic substitution typically occurs at the C5 position, nucleophilic substitution is favored at C2. wikipedia.org
Future research should aim to:
Uncover Novel Reactions: Exploring new reaction pathways, such as cycloaddition reactions, can lead to the synthesis of diverse heterocyclic systems. pharmaguideline.comresearchgate.net The Diels-Alder reaction of oxazoles, for example, has been used to create pyridine (B92270) derivatives. wikipedia.org
Enhance Selectivity: Developing methods for highly regioselective functionalization is crucial. The use of specific bases, such as TMP-bases of magnesium and zinc, has shown promise in controlling the site of metalation and subsequent electrophilic attack on the oxazole scaffold. nih.govacs.orgfigshare.com
Investigate Reaction Mechanisms: A deeper understanding of the mechanisms underlying oxazole transformations, including rearrangements like the Cornforth rearrangement, will enable more precise control over reaction outcomes. wikipedia.org
Design of Advanced Probes and Chemical Tools for Biological Research
The inherent fluorescence of some oxazole derivatives makes them attractive candidates for the development of chemical probes for biological imaging. nih.gov These probes can be designed to target specific cellular organelles or biomolecules, providing valuable insights into biological processes. nih.govrsc.org
Key areas for future development include:
Organelle-Specific Probes: By conjugating the oxazole fluorophore with a targeting group, probes that selectively accumulate in organelles like mitochondria or lysosomes can be created. nih.gov
FRET-Based Probes: Designing probes based on Förster Resonance Energy Transfer (FRET) can enable ratiometric measurements in living cells, which can reduce artifacts and provide more quantitative data. rsc.org
Probes for Emerging Imaging Modalities: Exploring the use of oxazole derivatives in advanced imaging techniques, such as 19F Magnetic Resonance Imaging (MRI), could open new avenues for in vivo imaging. rsc.org
The design of these probes often involves a modular approach, incorporating a fluorophore, a targeting moiety, and a linker. The properties of the probe can be fine-tuned by modifying each of these components.
Application in Emerging Fields of Chemical Science
The versatility of the oxazole scaffold suggests that this compound and its derivatives could find applications in a variety of emerging fields beyond their established roles in medicinal chemistry.
Potential areas of exploration include:
Materials Science: The unique electronic and photophysical properties of oxazoles could be harnessed in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. ktu.edumdpi.com
Polymer Chemistry: 2-Oxazolines can serve as monomers for the synthesis of substituted poly(imines) through cationic ring-opening polymerization, leading to new polymer structures and properties. nih.gov
Catalysis: Chiral bis-oxazolines are well-established as ligands in asymmetric catalysis, and further exploration of oxazole-based ligands could lead to new catalytic systems with enhanced performance. e-bookshelf.de
Addressing Specific Challenges in Scaffold Functionalization and Scalability
Despite the progress in oxazole chemistry, several challenges remain in the functionalization and large-scale synthesis of compounds like this compound.
Key challenges and potential solutions are outlined below:
| Challenge | Description | Potential Solutions |
| Regioselectivity | Controlling the position of functionalization on the oxazole ring can be difficult due to multiple reactive sites. nih.gov | Development of highly selective catalysts and directing groups. nih.govacs.org |
| Scalability | Transitioning from laboratory-scale synthesis to industrial production can be challenging due to cost, safety, and efficiency considerations. | Optimization of reaction conditions for large-scale reactors, implementation of flow chemistry. researchgate.net |
| Functional Group Tolerance | Some synthetic methods are not compatible with certain functional groups, limiting the diversity of accessible derivatives. researchgate.net | Development of milder reaction conditions and protecting group strategies. researchgate.netresearchgate.net |
Q & A
Q. What are the common synthetic routes for 3-(1,3-oxazol-2-yl)propanoic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of β-alanine derivatives with carbonyl compounds under acidic or basic conditions. For example, a modified Hantzsch thiazole synthesis can be adapted by reacting thiourea derivatives with α-haloketones, followed by hydrolysis to yield the propanoic acid moiety. Key optimization parameters include:
- Temperature : Maintaining 80–100°C during cyclization to ensure ring closure without side reactions.
- pH : Adjusting to mildly acidic conditions (pH 4–6) to stabilize intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures aid in purification . Post-synthesis, purification via recrystallization (using methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- <sup>1</sup>H/<sup>13</sup>C NMR :
- The oxazole proton resonates at δ 8.1–8.3 ppm (doublet, J = 1.5 Hz), while the propanoic acid α-proton appears as a triplet near δ 2.6–2.8 ppm.
- Carbon signals for the oxazole ring are observed at 145–150 ppm (C-2) and 125–130 ppm (C-4/C-5) .
- IR spectroscopy :
- Strong absorption at 1700–1720 cm<sup>−1</sup> (C=O stretch of carboxylic acid) and 1650–1670 cm<sup>−1</sup> (C=N stretch of oxazole) .
- Mass spectrometry :
- ESI-MS typically shows [M+H]<sup>+</sup> at m/z 168.1 (calculated for C7H7NO3), with fragmentation peaks at m/z 122 (loss of COOH) and 95 (oxazole ring cleavage) .
Advanced Research Questions
Q. How can computational chemistry tools predict the physicochemical properties of this compound, and what insights do these predictions offer for experimental design?
- Molecular docking : Predict binding affinities to biological targets (e.g., cyclooxygenase-2) by simulating interactions between the oxazole ring and hydrophobic enzyme pockets. Software like AutoDock Vina can estimate binding energies (ΔG ≈ −7.5 kcal/mol) .
- DFT calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to determine electrostatic potential maps, highlighting nucleophilic regions (e.g., oxazole N-atom) for functionalization .
- Predict collision cross-section (CCS) values using MOBCAL: For [M+H]<sup>+</sup>, CCS ≈ 157.1 Ų, aiding in LC-MS method development .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Dose-response normalization : Re-evaluate IC50 values using standardized assays (e.g., MTT for antiproliferative activity) to account for variations in cell line sensitivity. For example, derivatives with 4-fluorophenyl substitutions show IC50 = 12–18 μM in HeLa cells vs. >50 μM in MCF-7, highlighting target specificity .
- Metabolic stability testing : Incubate derivatives with liver microsomes (human/rat) to identify rapid degradation (e.g., t1/2 < 15 min) caused by esterase-mediated cleavage of the propanoic acid group, which may explain inconsistent in vivo results .
- Structural-activity reconciliation : Use X-ray crystallography to resolve steric clashes in derivatives with bulky substituents (e.g., 3,5-dichlorophenyl), which reduce binding to intended targets .
Methodological Considerations
Q. How can researchers design experiments to assess the role of the oxazole ring in the compound’s biological activity?
- Bioisosteric replacement : Synthesize analogs replacing oxazole with thiazole or imidazole and compare inhibition kinetics. For instance, thiazole analogs exhibit 3-fold lower COX-2 inhibition, confirming the oxazole’s electronic superiority .
- Proteomic profiling : Use affinity chromatography with immobilized derivatives to identify off-target interactions (e.g., binding to serum albumin), which may mask therapeutic effects .
Q. What analytical approaches are recommended for detecting degradation products during stability studies?
- HPLC-DAD/MS : Employ a C18 column (3.5 μm, 150 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient. Major degradation products include oxazole ring-opened amides (retention time = 6.2 min) and decarboxylated derivatives (retention time = 8.5 min) .
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks; monitor oxidation products (e.g., oxazole N-oxide) via high-resolution MS (mass error < 2 ppm) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
